7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with a dichlorophenyl group and an ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Fusing the Thiazole and Pyridine Rings: The thiazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like chlorinating agents (e.g., N-chlorosuccinimide) to achieve the desired substitution pattern.
Addition of the Ethylamino Group: The ethylamino group is typically introduced through nucleophilic substitution reactions, using ethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-chlorosuccinimide (NCS), ethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs of the compound.
Scientific Research Applications
7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole Derivatives: These compounds share a similar thiazole-pyridine fused ring structure and are studied for their electronic and optical properties.
Dichlorophenyl Substituted Compounds: Compounds with dichlorophenyl groups are known for their diverse biological activities and are used in various therapeutic applications.
Ethylamino Substituted Compounds: These compounds are studied for their potential pharmacological properties and are used as intermediates in drug synthesis.
Uniqueness
7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C14H13Cl2N3OS |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
7-(3,4-dichlorophenyl)-2-(ethylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H13Cl2N3OS/c1-2-17-14-19-13-12(21-14)8(6-11(20)18-13)7-3-4-9(15)10(16)5-7/h3-5,8H,2,6H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
YCYKRVDYJDZYPK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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